1-(2,4-dimethoxyphenyl)-N-methylethanamine
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Overview
Description
1-(2,4-Dimethoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring and an ethylamine chain
Scientific Research Applications
Method Development in Toxicology
A case involving intoxication with a derivative of N-benzyl phenethylamine emphasized the necessity of advanced detection methods. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed and validated for the identification and quantification of the substance, demonstrating the compound's relevance in toxicological analysis and the need for precise analytical techniques in such contexts (Poklis et al., 2014).
Pharmaceutical Intermediate Synthesis
The compound has been used in the synthesis of medical intermediates. Specifically, a method for preparing 2,5-dimethoxy-4-ethylthio-benzeneethanamine, employed in the treatment of psychotic and schizophrenic psychoses, was reported. This demonstrates the compound's role in the synthesis of therapeutically relevant molecules (Z. Zhimin, 2003).
Neuropharmacology Research
The compound and its derivatives have been used in neuropharmacological research, particularly in studying the neuropharmacology of hallucinogens and their effect on receptors like 5-HT2A. Such studies are crucial in understanding the mechanisms underlying the effects of psychoactive substances (Elmore et al., 2018).
Electrophilic Aromatic Bromination
Research into electrophilic aromatic bromination utilized derivatives of the compound to explore new methods in organic synthesis. This highlights its importance in the field of organic chemistry and the development of novel synthetic methods (Xu Yong-nan, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-N-methylethanamine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxyphenyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(12-2)10-6-5-9(13-3)7-11(10)14-4/h5-8,12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOWQASTOPJHKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396303 |
Source
|
Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188894-37-3 |
Source
|
Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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